molecular formula C12H15N2O4+ B1198912 3-Oxohexobarbital

3-Oxohexobarbital

Cat. No. B1198912
M. Wt: 251.26 g/mol
InChI Key: QRBUUDMCIOVDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxohexobarbital is an organic cation that is 1,2,4,6-tetraoxohexahydropyrimidin-1-ium substituted by a cyclohex-1-en-1-yl group at position 5 and methyl groups at positions 3 and 5.

Scientific Research Applications

Enzyme Activity and Substrate Specificity

  • Substrate Specificity and Enzymatic Function : 3-Oxohexobarbital serves as a substrate in enzyme activity studies. In particular, 3-Hydroxyhexobarbital dehydrogenase (3HBD), an enzyme belonging to the aldo-keto reductase (AKR) superfamily, catalyzes the oxidation of 3-hydroxyhexobarbital into 3-oxohexobarbital. This enzyme exhibits broad substrate specificity for various quinones, ketones, aldehydes, including ketosteroids and prostaglandin D₂. 3HBD shows a high preference for NADP(H) over NAD(H), particularly in the reduction of 3-oxohexobarbital to 3-hydroxyhexobarbital. The enzyme's role in metabolism and protection against reactive carbonyl compounds is highlighted in this context (Endo et al., 2013).

Metabolic Pathways

  • Hexobarbital Metabolism and Stereochemical Aspects : 3-Oxohexobarbital is a metabolite in the pathway of hexobarbital metabolism. Hexobarbital, when metabolized by cytochrome P450, leads to the formation of 3'-hydroxyhexobarbital, which is then converted to 3'-oxohexobarbital. This process involves stereoselective metabolism, with different enantiomers of hexobarbital transforming preferentially into distinct isomers of 3'-hydroxyhexobarbital and subsequently into 3'-oxohexobarbital. The study of these pathways provides insights into the stereoselective aspects of drug metabolism (Takenoshita & Toki, 2004).

properties

Product Name

3-Oxohexobarbital

Molecular Formula

C12H15N2O4+

Molecular Weight

251.26 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-1,5-dimethyl-3-oxo-1,3-diazinan-3-ium-2,4,6-trione

InChI

InChI=1S/C12H15N2O4/c1-12(8-6-4-3-5-7-8)9(15)13(2)11(17)14(18)10(12)16/h6H,3-5,7H2,1-2H3/q+1

InChI Key

QRBUUDMCIOVDKY-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)[N+](=O)C1=O)C)C2=CCCCC2

Canonical SMILES

CC1(C(=O)N(C(=O)[N+](=O)C1=O)C)C2=CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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